molecular formula C20H13N3O5 B2468200 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide CAS No. 851411-37-5

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide

Cat. No.: B2468200
CAS No.: 851411-37-5
M. Wt: 375.34
InChI Key: GMQSVPWDTCPMLT-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide (CAS 851411-37-5) is a high-purity chemical compound with a molecular formula of C20H13N3O5 and a molecular weight of 375.34 g/mol . This molecule is built on a chromeno[4,3-b]pyridine core, a fused heterocyclic system of significant interest in medicinal and materials chemistry. The chromeno-pyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities . The core structure is substituted with a methyl group at position 4 and an oxo group at position 5. The 2-position of the core is functionalized with a 4-nitrobenzamide group, which can influence the compound's electronic properties and its potential to interact with biological targets . Chromeno-pyridine derivatives, like this one, are valuable building blocks in organic synthesis. Their rigid, planar π-conjugated structure makes them candidates for developing materials for applications such as organic light-emitting diodes (OLEDs), where such geometries help minimize non-radiative energy losses . Furthermore, related chromeno-pyridine analogs are investigated for their potential bioactive properties, as the heterocyclic framework is often associated with various pharmacological activities . Researchers can utilize this compound as a key intermediate for synthesizing more complex polycyclic structures via reactions like oxidative cyclization, or as a standard in materials science and drug discovery research . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c1-11-10-16(22-19(24)12-6-8-13(9-7-12)23(26)27)21-18-14-4-2-3-5-15(14)28-20(25)17(11)18/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQSVPWDTCPMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide typically involves a multi-step process. One efficient method is the one-pot three-component reaction, which includes the condensation of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry principles, such as the use of less-toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Biological Activities

Research indicates that N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide may exhibit various biological activities:

1. Anticancer Properties:
Studies have shown that derivatives of chromeno-pyridine compounds can influence cancer cell proliferation and apoptosis pathways. Although specific data on this compound's anticancer activity remains limited, its structural features suggest potential efficacy against various cancer types.

2. Anti-inflammatory Effects:
The compound may interact with inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.

3. Neuroprotective Effects:
Research into similar compounds has indicated possible neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of chromeno-pyridine derivatives and their biological activities:

1. Synthesis Efficiency:
Recent research emphasized the efficiency of multicomponent reactions for synthesizing chromeno-pyridine derivatives under environmentally friendly conditions, highlighting their relevance in green chemistry practices.

2. Mechanism of Action:
While specific mechanisms for this compound have not been extensively documented, it is hypothesized that such compounds exert their effects through interactions with key biological targets involved in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound’s chromeno[4,3-b]pyridine core differs from the chromeno[4,3-d]pyrimidine system in ’s analog, which replaces the pyridine ring with a pyrimidine. This alteration reduces molecular weight (348.31 vs. ~363 g/mol for the target compound) and may influence π-π stacking interactions in biological targets . The dibutylamino-acetamide substituent in C319-0202 introduces a bulky, lipophilic group, likely enhancing membrane permeability but reducing aqueous solubility compared to the nitrobenzamide group in the target compound .

In contrast, the dioxopyrrolidinyl group in ’s compound introduces conformational rigidity and hydrogen-bonding capacity, which may improve selectivity .

Physicochemical and Drug-Like Properties

Computational studies on chromeno-pyridine/pyrimidine analogs (e.g., ’s 4-(4-piperidinophenyl)-chromeno[4,3-d]pyrimidine) suggest moderate lipophilicity (cLogP ~3.5–4.0) and polar surface areas (PSA ~90–110 Ų), aligning with Lipinski’s Rule of Five for oral bioavailability .

Biological Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide is a heterocyclic compound belonging to the chromenopyridine family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno[4,3-b]pyridine core fused with a nitrobenzamide moiety. Its molecular formula is C20H17N3O4C_{20}H_{17}N_3O_4, and it possesses unique chemical properties that allow it to interact with various biological targets.

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, leading to anti-inflammatory and anticancer effects.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor cell growth by interfering with angiogenesis and promoting apoptosis in cancer cells.
Activity TypeMechanismReference
AnticancerInhibits tumor growth
Anti-inflammatoryModulates inflammatory pathways
AntibacterialInhibits bacterial enzyme activity

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced the viability of several cancer cell lines in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to decrease the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-component reactions involving aromatic amines and chromenopyridine derivatives. Variations in synthesis have led to derivatives with enhanced biological activity.

Q & A

Q. What are the optimal synthesis methods and reaction conditions for N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the chromeno-pyridine core followed by coupling with 4-nitrobenzamide. Key factors include:
  • Solvent selection : Polar aprotic solvents like DMSO or ethanol improve solubility and reaction efficiency .
  • Catalysts : Triethylamine or similar bases facilitate amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chromeno-pyridine methyl group at δ ~2.3 ppm, nitrobenzamide aromatic protons at δ ~8.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching C₂₀H₁₄N₃O₅) .
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Q. What experimental approaches are used to determine its mechanism of action?

  • Methodological Answer :
  • Enzyme inhibition assays : Test activity against bacterial/acpS-PPTase or eukaryotic kinases using spectrophotometric methods (e.g., NADH-coupled assays for PPTase) .
  • Molecular docking : Computational models (AutoDock Vina) predict binding affinity to targets like bacterial PPTase active sites .
  • Cellular assays : Measure inhibition of bacterial proliferation (MIC values) or cancer cell viability (MTT assays) .

Q. How is the compound’s bioactivity assessed in preliminary studies?

  • Methodological Answer :
  • In vitro testing : Dose-response curves (IC₅₀ values) against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) .
  • Selectivity profiling : Compare activity against related enzymes (e.g., human vs. bacterial PPTase) to assess specificity .
  • Solubility and stability : Use HPLC to monitor degradation in PBS or simulated physiological conditions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Systematic substitution : Modify the nitro group (e.g., reduce to amine) or chromeno-pyridine methyl group to evaluate effects on bioactivity .
  • Scaffold hopping : Replace the chromeno-pyridine core with quinazoline or pyrazolo[3,4-d]pyrimidine to probe scaffold specificity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (nitro/amide) and hydrophobic (methyl) groups .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Methodological Answer :
  • Spectral overlap : Overlapping aromatic proton signals in NMR are resolved via 2D-COSY or HSQC experiments .
  • Low solubility : Use DMSO-d₆ for NMR or co-solvents (e.g., 10% DMSO in PBS) for bioassays .
  • Degradation products : LC-MS/MS identifies hydrolyzed amide or nitro-reduced metabolites .

Q. How to address contradictions in bioassay data across different studies?

  • Methodological Answer :
  • Standardize assay conditions : Control pH, temperature, and bacterial strain selection (e.g., E. coli vs. P. aeruginosa) to minimize variability .
  • Validate target engagement : Use thermal shift assays (TSA) to confirm direct binding to acpS-PPTase .
  • Replicate in orthogonal assays : Confirm anti-proliferative effects via both resazurin and colony-forming unit (CFU) assays .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) for cyclization steps .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides .
  • In situ FTIR monitoring : Track nitrobenzamide coupling in real time to optimize stoichiometry .

Q. How to model the compound’s binding mode to bacterial targets computationally?

  • Methodological Answer :
  • Homology modeling : Build acpS-PPTase structure using SWISS-MODEL if crystallographic data is unavailable .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .
  • Free energy calculations : Use MM-PBSA to rank substituent effects on binding affinity .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS .
  • Light sensitivity : Store in amber vials and monitor photodegradation under UV/vis light .

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